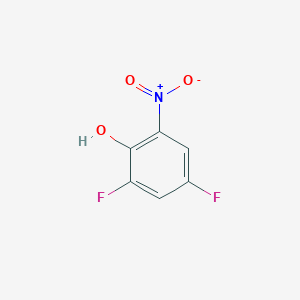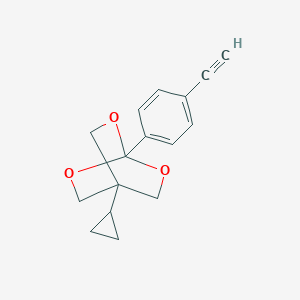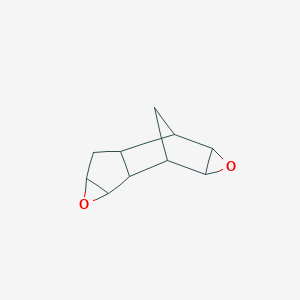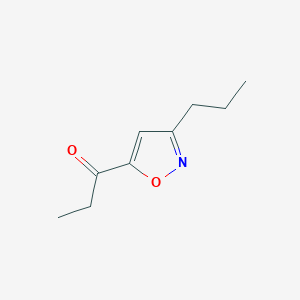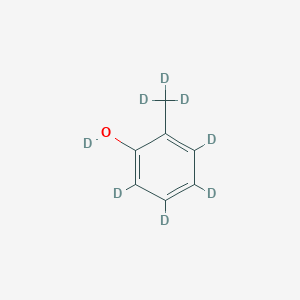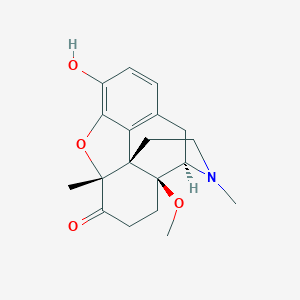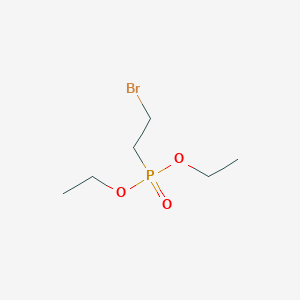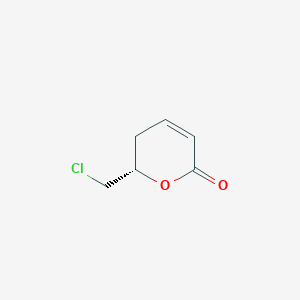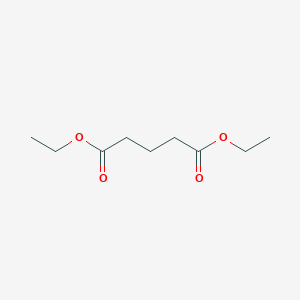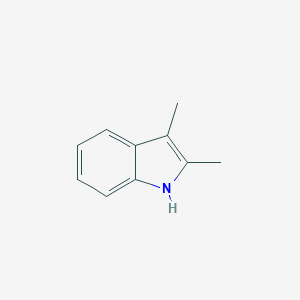
2,3-Diméthylindole
Vue d'ensemble
Description
2,3-Dimethylindole is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry. It is a derivative of indole, with two methyl groups attached at the 2 and 3 positions of the indole ring.
Applications De Recherche Scientifique
2,3-Dimethylindole has several scientific research applications:
Hydrogen Storage: It has been studied as a liquid organic hydrogen carrier due to its hydrogen storage capacity.
Chemical Synthesis: It serves as a building block for synthesizing various indole derivatives with potential biological activities.
Material Science: It is used in the development of novel thermally activated delayed fluorescence emitters for organic light-emitting diodes.
Biological Studies: Its derivatives are explored for their potential antiviral, anticancer, and antimicrobial activities.
Mécanisme D'action
Target of Action
2,3-Dimethylindole, also known as 2,3-Dimethyl-1H-indole, is a versatile compound that has been studied in various applications. It has been used as a donor for novel thermally activated delayed fluorescence emitters . In this role, it interacts with the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels .
Mode of Action
The compound’s interaction with its targets involves the donation of electrons from the 2,3-dimethylindole to the LUMO and HOMO energy levels . This interaction results in different energy gaps between singlet and triplet states, and different reverse intersystem crossing process efficiency .
Biochemical Pathways
2,3-Dimethylindole has been studied as a new liquid organic hydrogen carrier (LOHC) in hydrogen storage applications . The hydrogenation of 2,3-dimethylindole was conducted over 5 wt% Ru/Al2O3, and the dehydrogenation of the fully hydrogenated product was performed over 5 wt% Pd/Al2O3 . These processes affect the hydrogen storage and release pathways, with potential downstream effects on energy storage and release .
Result of Action
The molecular and cellular effects of 2,3-dimethylindole’s action depend on its application. For instance, in its role as a donor for thermally activated delayed fluorescence emitters, the compound contributes to the generation of greenish-blue emission . In hydrogen storage applications, the compound’s hydrogenation and dehydrogenation result in the storage and release of hydrogen .
Action Environment
The action, efficacy, and stability of 2,3-dimethylindole can be influenced by various environmental factors. For example, in hydrogen storage applications, the temperature and hydrogen pressure significantly affect the hydrogenation of 2,3-dimethylindole .
Analyse Biochimique
Cellular Effects
It has been found that fluorinated 2,3-dimethylindole derivatives have shown anticancer activities against human pancreas carcinoma, lung carcinoma, kidney adenocarcinoma, colon cancer cell, and non-small cell lung carcinoma .
Molecular Mechanism
It has been used to study the mechanism of oxidation by peroxodisulphate and peroxomonosulphate anions . In addition, 2,3-Dimethylindole has been used as a donor for novel thermally activated delayed fluorescence emitters .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,3-Dimethylindole has been studied as a new liquid organic hydrogen carrier . Hydrogenation of 2,3-Dimethylindole was conducted over 5 wt% Ru/Al2O3 by investigating the influences of temperature and hydrogen pressure .
Metabolic Pathways
It has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For 2,3-dimethylindole, the starting materials would include 2,3-dimethylphenylhydrazine and an appropriate ketone or aldehyde.
Industrial Production Methods: In industrial settings, the synthesis of 2,3-dimethylindole may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or ruthenium on alumina are often used to facilitate the hydrogenation and dehydrogenation reactions necessary for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylindole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Peroxodisulphate and peroxomonosulphate anions.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: 2-Methylindole-2-carbaldehyde.
Reduction: Fully hydrogenated 2,3-dimethylindole derivatives.
Substitution: Substituted indole derivatives, depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Indole: The parent compound, lacking the methyl groups at the 2 and 3 positions.
1,2-Dimethylindole: A similar compound with methyl groups at the 1 and 2 positions.
3-Methylindole: A compound with a single methyl group at the 3 position.
Uniqueness: 2,3-Dimethylindole is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 2 and 3 positions can affect the electron density of the indole ring, making it more reactive in certain chemical reactions compared to its unsubstituted or differently substituted counterparts .
Propriétés
IUPAC Name |
2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFVEIDRTLBMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059027 | |
| Record name | 1H-Indole, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dimethylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00179 [mmHg] | |
| Record name | 2,3-Dimethylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91-55-4 | |
| Record name | 2,3-Dimethylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFW7O9HWZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dimethylindole?
A1: 2,3-Dimethylindole has a molecular formula of C10H11N and a molecular weight of 145.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2,3-dimethylindole?
A2: Commonly used spectroscopic techniques include 1H NMR, 13C NMR, UV-vis, fluorescence, and mass spectrometry. [, , , , , , , , , , , ]
Q3: How does the environment affect the spectroscopic properties of 2,3-dimethylindole?
A3: The UV-vis absorption and fluorescence emission properties of 2,3-dimethylindole are sensitive to solvent polarity. Additionally, in liquid crystal environments, the lower energy absorption band of 2,3-dimethylindole exhibits a red shift compared to isotropic solvents. [, ]
Q4: What is the major product formed during the autoxidation of 2,3-dimethylindole?
A4: Autoxidation of 2,3-dimethylindole primarily yields an oxidized dimer, specifically 3,3a,4,8b-tetrahydro-3′,3a,8b-trimethylsopiro-[2H-furo[3,2-b]indole-2,2′-indoline]-3′-ol. [, ]
Q5: How does the presence of peroxides and oxygen affect the rearrangement products of 3-hydroxy-2,3-dimethylindolenine dimer?
A5: While acid-catalyzed rearrangement of the dimer leads to the formation of 2,3-dimethylindole and 2-formyl-3-methylindole, the presence of peroxides and oxygen results in additional side products. []
Q6: How do different oxidizing agents react with 2,3-dimethylindole?
A6: 2,3-Dimethylindole can be oxidized by various reagents like potassium peroxodisulphate, peroxomonosulfate, peroxodiphosphoric acid, and peroxomonophosphoric acid. The reaction mechanisms often involve electrophilic attack on the C-3 position of the indole ring, leading to the formation of indolenine intermediates and ultimately yielding 3-methylindole-2-carbaldehyde. [, , ]
Q7: What is the role of singlet oxygen in reactions with N-acylated 2,3-dimethylindole derivatives?
A7: Singlet oxygen reacts with N-acylated 2,3-dimethylindoles via ene reactions, primarily forming hydroperoxyindolines. For example, 1-acetyl-2,3-dimethylindole yields 1-acetyl-2-hydroperoxy-3-methyleneindoline upon reaction with singlet oxygen. []
Q8: Can 2,3-dimethylindole be used as a starting material for the synthesis of other heterocyclic compounds?
A8: Yes, 2,3-dimethylindole serves as a valuable precursor for synthesizing various heterocycles, including pyrrolo[3,4-b]indoles and 2,3-diaminopyrroles. [, ]
Q9: How does the 2,3-dimethylindolide anion coordinate to metal centers?
A9: The 2,3-dimethylindolide anion demonstrates diverse coordination modes with metals like potassium, yttrium, and samarium. It can bind through η1, η3, and η5 interactions, highlighting its flexibility as a ligand. []
Q10: What type of catalyst can facilitate the C-alkylation of 2,3-dimethylindole with α-chloro sulfides?
A10: Neutral alumina effectively catalyzes the C-alkylation of 2,3-dimethylindole with α-chloro sulfides, leading to the formation of indolenine derivatives. []
Q11: Can 2,3-dimethylindole be used in hydrogen storage applications?
A11: Research suggests that 2,3-dimethylindole can potentially act as a liquid organic hydrogen carrier (LOHC). Its hydrogenation and dehydrogenation reactions have been investigated using Ru/Al2O3 and Pd/Al2O3 catalysts, respectively. []
Q12: Does 2,3-dimethylindole exhibit antiulcer activity?
A12: While some 2,3-dimethylindole-1-alkanamide derivatives have shown antisecretory activity in rats, suggesting potential antiulcer properties, 2,3-dimethylindole itself was found to be active. [, ]
Q13: Can 2,3-dimethylindole derivatives be used in photorefractive materials?
A13: Yes, polysiloxanes and poly-N-vinyl derivatives incorporating 2,3-dimethylindole units have shown promise as photoconductive substrates for photorefractive applications. [, ]
Q14: How does 2,3-dimethylindole interact with myeloperoxidase?
A14: 2,3-Dimethylindole, along with other indole derivatives, can inhibit the chlorinating activity of myeloperoxidase, a crucial enzyme involved in the production of hypochlorous acid by activated leukocytes. This inhibition stems from the accumulation of the inactive redox form of myeloperoxidase, compound II (MPO-II). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
